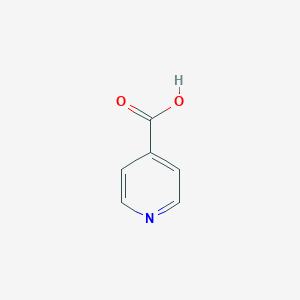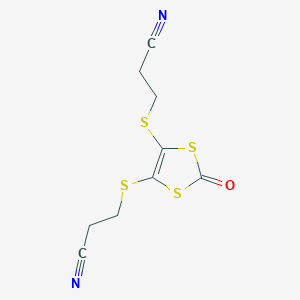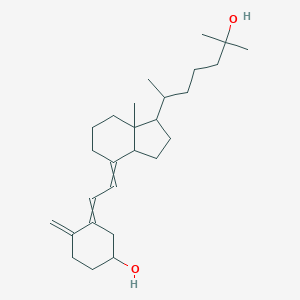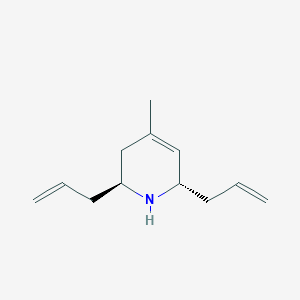
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name "(2S,6S)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with two allyl groups and one methyl group .Scientific Research Applications
Neuroprotective Mechanisms in Parkinson's Disease
Research has demonstrated the importance of understanding the molecular mechanisms involved in Parkinson's disease (PD), with a focus on neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which shares structural similarities with tetrahydropyridine derivatives. This neurotoxin is utilized to model PD in various studies, highlighting the critical role of the CYP450 2E1 enzyme in enhancing neurotoxin-induced parkinsonism. These insights have led to exploring protective strategies against neurotoxicants, including environmental factors contributing to neurodegenerative diseases (F. Vaglini et al., 2013; P. Landrigan et al., 2005).
Synthesis and Applications of Heterocyclic Compounds
The research on 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, is relevant due to their wide range of biological applications. These compounds are synthesized primarily through atom economy reactions, highlighting efficient and environmentally friendly methodologies. This has implications for the synthesis of biologically active compounds, including those related to tetrahydropyridine derivatives (H. S. Sohal, 2021).
Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) is a key fluorophoric platform for developing chemosensors. These chemosensors are designed to detect various analytes, including metal ions and neutral molecules, demonstrating the structural flexibility and application breadth of related compounds in analytical chemistry (P. Roy, 2021).
Phosphonic Acid Applications
The study of phosphonic acids, which are structurally related to pyridine derivatives, reveals their wide applications in bioactive properties, supramolecular materials, and as a functional group for surface functionalization. This research underlines the versatile roles of compounds with pyridine-like structures in chemistry and materials science (C. M. Sevrain et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine are the mammalian target of rapamycin (mTOR) and the α7-nicotinic acetylcholine receptor . The mTOR is a central regulator of cell growth and proliferation, while the α7-nicotinic acetylcholine receptor plays a crucial role in neurotransmission .
Mode of Action
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine interacts with its targets, leading to increased activity and function of mTOR . It also exhibits antagonistic activity at the α7-nicotinic acetylcholine receptor . These interactions result in changes in cellular processes, including binding, biocatalysis, and transport .
Biochemical Pathways
The compound affects several biochemical pathways. It increases the phosphorylation of mTOR and its downstream targets, leading to alterations in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . It also promotes the de novo protein synthesis of monomeric serine racemase .
Pharmacokinetics
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine, along with its metabolites, readily crosses the blood-brain barrier . This property significantly impacts its bioavailability, allowing it to exert its effects directly within the central nervous system .
Result of Action
The action of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine results in molecular and cellular effects. It leads to the activation of the mTOR pathway in a concentration-dependent manner, resulting in a significantly higher expression of serine racemase . This contributes to the molecular effects produced by subanesthetic doses of the compound .
properties
IUPAC Name |
(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKVHGIIDKMPBK-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(C1)CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



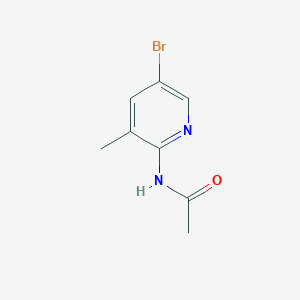
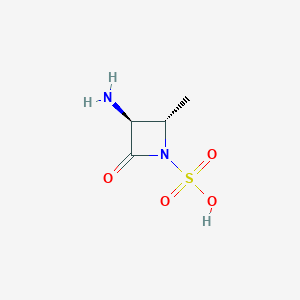
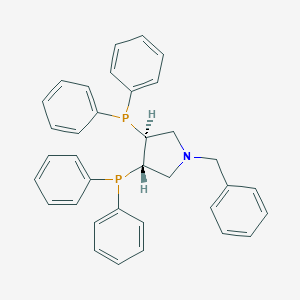
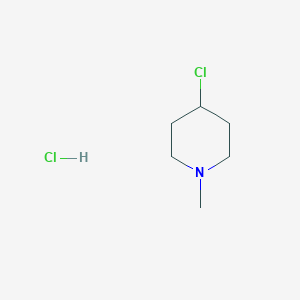
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)


